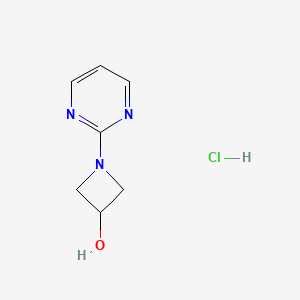

1-Pyrimidin-2-ylazetidin-3-ol;hydrochloride

Description

1-Pyrimidin-2-ylazetidin-3-ol; hydrochloride is a heterocyclic organic compound featuring a pyrimidine ring (a six-membered aromatic ring with two nitrogen atoms) linked to an azetidine moiety (a four-membered saturated ring containing one nitrogen atom).

Properties

IUPAC Name |

1-pyrimidin-2-ylazetidin-3-ol;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9N3O.ClH/c11-6-4-10(5-6)7-8-2-1-3-9-7;/h1-3,6,11H,4-5H2;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXTRPQXURHZMPB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1C2=NC=CC=N2)O.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10ClN3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-Pyrimidin-2-ylazetidin-3-ol;hydrochloride involves several steps. One common synthetic route includes the reaction of pyrimidine derivatives with azetidin-3-ol under specific conditions. The reaction typically requires the use of catalysts and controlled temperatures to ensure the desired product is obtained. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity .

Chemical Reactions Analysis

1-Pyrimidin-2-ylazetidin-3-ol;hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of corresponding oxides.

Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride, resulting in the formation of reduced derivatives.

Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups under specific conditions. Common reagents and conditions used in these reactions include catalysts, solvents, and controlled temperatures. .

Scientific Research Applications

Chemical Properties and Structure

1-Pyrimidin-2-ylazetidin-3-ol;hydrochloride is characterized by its unique structure, which includes a pyrimidine ring attached to an azetidin-3-ol moiety. This structural configuration is pivotal for its biological activity and potential therapeutic applications.

Scientific Research Applications

The compound has been explored in various fields of research:

Chemistry

- Building Block for Synthesis : It serves as a versatile building block in the synthesis of more complex molecules. Its reactivity allows for the development of novel compounds with potential applications in drug discovery and material science.

Biology

- Biological Activity : Research indicates that 1-Pyrimidin-2-ylazetidin-3-ol;hydrochloride interacts with specific biological targets, potentially modulating enzyme activity and influencing cellular processes. Various studies have highlighted its role in inhibiting certain biological pathways, which may be relevant for therapeutic interventions .

Medicine

- Therapeutic Potential : The compound is under investigation for its efficacy in treating various diseases, including cancer and neurodegenerative disorders. Its mechanism of action involves binding to specific receptors or enzymes, which can lead to therapeutic effects .

Industry

- Material Development : In industrial applications, it is utilized in the development of new materials and chemical processes, showcasing its versatility beyond medicinal chemistry .

Case Studies and Research Findings

Several studies have documented the applications of 1-Pyrimidin-2-ylazetidin-3-ol;hydrochloride:

Mechanism of Action

The mechanism of action of 1-Pyrimidin-2-ylazetidin-3-ol;hydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. This interaction can lead to changes in cellular processes and pathways, ultimately resulting in the desired biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares structural motifs with other azetidine- and pyrimidine-containing hydrochlorides. Below is a comparative analysis based on molecular architecture, substituents, and linker groups:

Table 1: Structural Comparison of 1-Pyrimidin-2-ylazetidin-3-ol; Hydrochloride and Analogues

*Molecular weights calculated based on formula.

Key Observations:

Linker Groups :

- The target compound lacks a linker, directly connecting pyrimidine to azetidine. In contrast, analogues in and employ piperazine or oxadiazole linkers, which may influence conformational flexibility, binding affinity, and metabolic stability. Piperazine linkers (as in ) are common in drug design for their ability to modulate solubility and hydrogen-bonding interactions. Oxadiazole linkers (as in ) often enhance aromatic stacking and resistance to enzymatic degradation.

Research Findings and Implications

- Synthetic Accessibility : The synthesis of azetidine-pyrimidine hybrids often involves nucleophilic substitution or cyclization reactions (e.g., coupling pyrimidine halides with azetidine derivatives under basic conditions) .

- Biological Relevance : Piperazine-linked azetidine-pyrimidine compounds (e.g., ) are explored in central nervous system (CNS) drug discovery due to their ability to cross the blood-brain barrier. Oxadiazole-containing derivatives (e.g., ) are frequently investigated as kinase inhibitors or antimicrobial agents.

- Stability : Hydrochloride salts of similar compounds (e.g., triprolidine HCl , nalbuphine HCl ) demonstrate enhanced stability and shelf life, suggesting analogous benefits for the target compound.

Biological Activity

1-Pyrimidin-2-ylazetidin-3-ol; hydrochloride is a compound of increasing interest in the pharmaceutical field due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its biological activity.

Chemical Structure and Properties

1-Pyrimidin-2-ylazetidin-3-ol; hydrochloride features a pyrimidine ring fused with an azetidine structure, which contributes to its unique biological properties. The presence of hydroxyl and nitrogen functional groups enhances its reactivity and interaction with biological targets.

| Property | Description |

|---|---|

| IUPAC Name | 1-Pyrimidin-2-ylazetidin-3-ol; hydrochloride |

| Molecular Formula | C8H10ClN3O |

| Molecular Weight | 201.64 g/mol |

| Solubility | Soluble in water and alcohol |

Anticancer Properties

Recent studies have highlighted the anticancer potential of pyrimidine derivatives, including 1-Pyrimidin-2-ylazetidin-3-ol; hydrochloride. Research indicates that compounds with similar structures exhibit significant antiproliferative effects against various cancer cell lines.

- Mechanism of Action : The compound is believed to exert its effects by inhibiting key enzymes involved in cell proliferation and apoptosis. For instance, it may interfere with the cell cycle by targeting cyclin-dependent kinases (CDKs) or histone deacetylases (HDACs) .

- Case Study Findings : In vitro assays demonstrated that the compound exhibited IC50 values comparable to established chemotherapeutics when tested against MCF-7 breast cancer cells. Specifically, it showed significant dose-dependent cytotoxicity, with enhanced activity at higher concentrations .

Antimicrobial Activity

The antimicrobial properties of 1-Pyrimidin-2-ylazetidin-3-ol; hydrochloride have also been investigated, revealing effectiveness against both Gram-positive and Gram-negative bacteria.

- Efficacy Against Bacteria : Studies reported that this compound demonstrated notable antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) significantly lower than those of standard antibiotics .

- Research Data : A comparative study showed that at concentrations of 200 µg/mL to 800 µg/mL, the compound effectively inhibited bacterial growth, with complete inhibition observed at higher concentrations .

Neuroprotective Effects

Recent investigations into the neuroprotective effects of pyrimidine derivatives suggest potential applications in treating neurodegenerative diseases such as Alzheimer’s.

- Biological Assays : In vitro studies indicated that 1-Pyrimidin-2-ylazetidin-3-ol; hydrochloride could inhibit acetylcholinesterase (AChE) activity, a key target in Alzheimer's treatment. The IC50 for AChE inhibition was reported to be competitive with known inhibitors like galantamine .

The biological activity of 1-Pyrimidin-2-ylazetidin-3-ol; hydrochloride can be attributed to several mechanisms:

- Enzyme Inhibition : The compound likely interacts with enzymes such as AChE and CDKs, leading to altered cellular signaling pathways.

- Receptor Binding : Its structural features allow it to bind effectively to various receptors, modulating their activity and influencing downstream effects.

Q & A

Basic: What are the standard synthetic routes and critical reaction parameters for preparing 1-Pyrimidin-2-ylazetidin-3-ol;hydrochloride?

Answer:

The synthesis of azetidine-pyrimidine hybrids like 1-Pyrimidin-2-ylazetidin-3-ol;hydrochloride typically involves cyclocondensation reactions between pyrimidine derivatives and azetidine precursors. Key parameters include:

- Temperature control : Reactions often require staged heating (e.g., 160°C for initial cyclization, followed by 80°C for stabilization) to minimize side reactions .

- pH modulation : Acidic conditions (e.g., HCl) are critical for facilitating dehydration steps and improving yields .

- Reaction time : Extended reaction times (5–6 hours) may be necessary to achieve >80% purity .

- Solvent selection : Polar aprotic solvents like dimethylformamide (DMF) enhance solubility and reaction efficiency .

Basic: Which analytical techniques are recommended for confirming the structural integrity and purity of 1-Pyrimidin-2-ylazetidin-3-ol;hydrochloride?

Answer:

Standard analytical workflows include:

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR spectra validate the azetidine-pyrimidine backbone and substituent positions .

- Mass Spectrometry (MS) : High-resolution MS confirms molecular weight and detects impurities (e.g., unreacted intermediates) .

- High-Performance Liquid Chromatography (HPLC) : Quantifies purity (>98% for pharmaceutical-grade material) and identifies byproducts .

- X-ray Crystallography : Resolves stereochemical ambiguities in the azetidine ring .

Advanced: How can competing side reactions be minimized during the synthesis of 1-Pyrimidin-2-ylazetidin-3-ol;hydrochloride?

Answer:

Strategies to suppress side reactions include:

- Kinetic control : Lowering reaction temperatures during intermediate stages to favor the desired pathway over thermodynamically stable byproducts .

- Protecting groups : Temporarily blocking reactive sites on the pyrimidine ring (e.g., using tert-butoxycarbonyl groups) to prevent undesired cyclization .

- Catalytic additives : Introducing Lewis acids (e.g., ZnCl₂) to accelerate the main reaction while stabilizing intermediates .

- In situ monitoring : Real-time FTIR or Raman spectroscopy detects side-product formation early, enabling adjustments .

Advanced: How should researchers resolve discrepancies between computational predictions and experimental spectroscopic data for azetidine-pyrimidine hybrids?

Answer:

Contradictions often arise from tautomerism or conformational flexibility in the azetidine ring. Methodological approaches include:

- Solvent-dependent NMR studies : Compare spectra in polar (DMSO-d₆) vs. nonpolar (CDCl₃) solvents to identify tautomeric equilibria .

- DFT calculations : Simulate NMR chemical shifts for all possible conformers and match them to experimental data .

- Dynamic HPLC : Use chiral columns to separate enantiomers or conformers that may obscure spectral interpretations .

Basic: What are the critical safety protocols for handling 1-Pyrimidin-2-ylazetidin-3-ol;hydrochloride in laboratory settings?

Answer:

- Personal protective equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact, as hydrochloride salts can cause irritation .

- Ventilation : Use fume hoods to avoid inhalation of fine particulate matter .

- Spill management : Neutralize spills with sodium bicarbonate and dispose of waste in designated containers for halogenated compounds .

Advanced: How does the hygroscopic nature of 1-Pyrimidin-2-ylazetidin-3-ol;hydrochloride impact its stability in long-term storage?

Answer:

Hygroscopicity necessitates:

- Desiccant storage : Use argon-purged containers with silica gel to prevent moisture absorption, which can hydrolyze the azetidine ring .

- Stability studies : Conduct accelerated degradation tests (40°C/75% RH) to model shelf-life. Monitor via HPLC for decomposition products like pyrimidine-2-carboxylic acid .

- Lyophilization : For long-term stability (>2 years), lyophilize the compound and store at -20°C in amber vials .

Advanced: What pharmacological screening strategies are recommended for evaluating the bioactivity of 1-Pyrimidin-2-ylazetidin-3-ol;hydrochloride?

Answer:

- Enzyme inhibition assays : Test against target enzymes (e.g., cyclooxygenase-2 or xanthine oxidase) using fluorometric or colorimetric substrates .

- Cellular uptake studies : Radiolabel the compound (e.g., with ¹⁴C) to quantify permeability in Caco-2 cell monolayers .

- In vivo pharmacokinetics : Administer via intravenous/oral routes in rodent models and measure plasma half-life using LC-MS/MS .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.